molecular formula C16H14Cl2N2O2S2 B2455815 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-32-7

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2455815
CAS No.: 868217-32-7
M. Wt: 401.32
InChI Key: CMBHQGHHAUAVGE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl groups, a sulfonyl group, and an imidazole ring

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBHQGHHAUAVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Stability Under Physiological Conditions

While direct stability data for this compound is limited, structurally analogous sulfonamide derivatives exhibit the following metabolic profiles in human biological matrices :

Plasma and Hepatic Stability of Analogous Compounds

CompoundPlasma Stability (% recovery after 120 min)Hepatic Stability (HLM, % remaining after 60 min)
CPK18>80%65%
CPK20>80%72%

Key observations:

  • The sulfonyl and sulfanyl groups confer moderate resistance to enzymatic degradation in human liver microsomes (HLMs) .

  • Plasma stability remains high (>80%), suggesting limited hydrolysis or protein binding under physiological conditions .

Sulfonyl Group Reactivity

The 4-chlorobenzenesulfonyl moiety participates in:

  • Nucleophilic aromatic substitution at the para-chloro position under basic conditions.

  • Hydrolysis to sulfonic acids in aqueous alkaline media (pH >10).

Sulfanyl Group Transformations

The (4-chlorophenyl)methylsulfanyl group undergoes:

  • Oxidation to sulfoxide or sulfone derivatives with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Alkylation with alkyl halides to form thioether derivatives.

Imidazole Ring Modifications

The 4,5-dihydroimidazole core is susceptible to:

  • Ring-opening reactions under strong acidic or reducing conditions.

  • Electrophilic substitution at the C2 position due to sulfur lone-pair conjugation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.
  • Mechanistic Insights : Research suggests that it may activate apoptotic pathways and inhibit key signaling proteins involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including this compound, revealing promising results against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values around 5 µM and 7 µM respectively .

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2315.0
Lung CancerA5497.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways.

Case Study : In a study assessing antimicrobial activity, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring approximately 15 mm and 12 mm respectively .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Material Science Applications

The unique structural properties of imidazoles make them suitable for applications in material science, particularly in the development of:

  • Conductive Polymers : Due to their electron-rich nature, imidazoles can be incorporated into polymer matrices to enhance electrical conductivity.
  • Sensors : The compound's ability to interact with various analytes makes it a candidate for sensor technology, particularly in detecting biomolecules or environmental pollutants.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods include:

  • Sulfonylation Reactions : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Synthesis of Imidazole Framework : Formation of the imidazole ring through cyclization reactions involving appropriate amines and aldehydes.

Synthetic Route Example:

A common synthetic pathway involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate thiol followed by cyclization with an imidazole precursor.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.

Biological Activity

1-(4-Chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of growing interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and enzyme inhibition properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14Cl2N2O2S\text{C}_{13}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of related compounds in the imidazole class. For instance, a study evaluated the anti-inflammatory activity using an ELISA assay to measure cytokine secretion in RAW264.7 cells induced by lipopolysaccharide (LPS). The results indicated that these compounds significantly reduced nitric oxide (NO) levels, suggesting a promising anti-inflammatory effect .

Antiproliferative Activity

The antiproliferative effects were assessed on various cancer cell lines. In particular, derivatives similar to this compound showed effective inhibition of cell growth in nanomolar concentrations across multiple cancer types. The mechanism involved blocking cell cycle progression at the G2/M phase and disrupting cytoskeletal integrity .

Table 1: IC50 Values for Antiproliferative Activity on Selected Cell Lines

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)0.63
Compound BM21 (Skin Melanoma)1.13
Compound CMCF7 (Breast)2.14

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE). The inhibition of AChE is significant for therapeutic strategies in Alzheimer's disease treatment. Compounds with similar structures demonstrated potent AChE inhibition with IC50 values indicating high efficacy compared to standard drugs .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Compound DAChE2.14
Compound EUrease1.21

Case Studies

Several case studies have highlighted the biological activities of compounds related to the target molecule:

  • Anti-cancer Properties : A study involved testing a series of sulfonamide derivatives on chick chorioallantoic membrane tumor assays, showing that certain compounds effectively blocked angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4 .
  • Antibacterial Activity : Research has also indicated that derivatives exhibit significant antibacterial properties, with IC50 values lower than those of standard antibiotics, suggesting their potential use in treating bacterial infections .

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